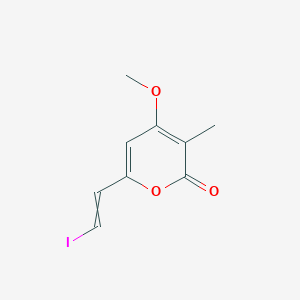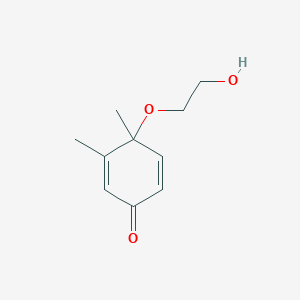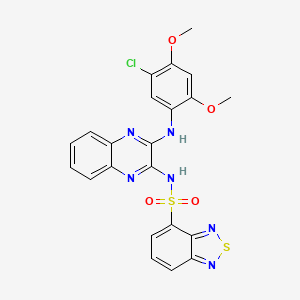![molecular formula C14H15NO6 B12623922 2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione CAS No. 920525-61-7](/img/structure/B12623922.png)
2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione typically involves the reaction of 4-nitrobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic or basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dioxane ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dioxane ring can interact with biological macromolecules, potentially disrupting their function. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-5-[2-(4-aminophenyl)ethyl]-1,3-dioxane-4,6-dione: Similar structure but with an amino group instead of a nitro group.
2,2-Dimethyl-5-[2-(4-methylphenyl)ethyl]-1,3-dioxane-4,6-dione: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
920525-61-7 |
|---|---|
Molekularformel |
C14H15NO6 |
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
2,2-dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H15NO6/c1-14(2)20-12(16)11(13(17)21-14)8-5-9-3-6-10(7-4-9)15(18)19/h3-4,6-7,11H,5,8H2,1-2H3 |
InChI-Schlüssel |
YRYJZBBDJZWKRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=O)C(C(=O)O1)CCC2=CC=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623845.png)
![2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12623847.png)
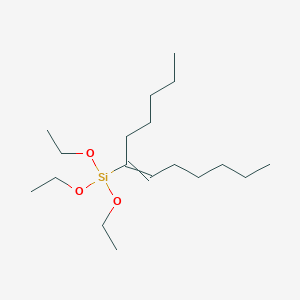
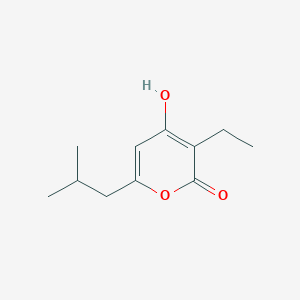
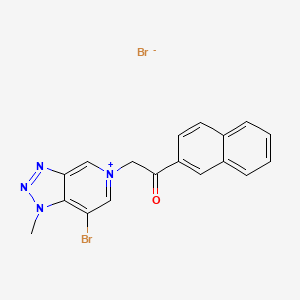
![3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile](/img/structure/B12623866.png)
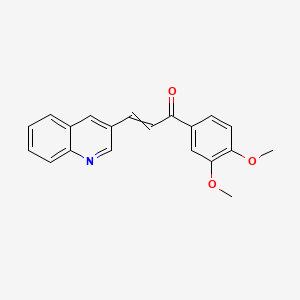
![N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B12623869.png)
![1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide](/img/structure/B12623871.png)
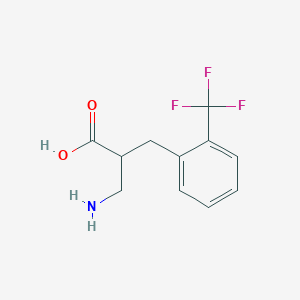
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate](/img/structure/B12623886.png)
